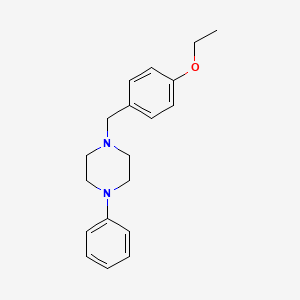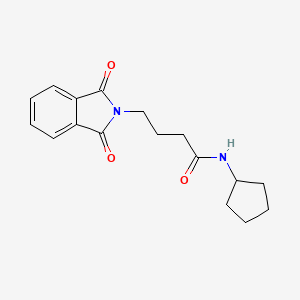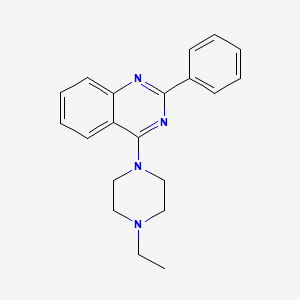
1-(4-ethoxybenzyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethoxybenzyl)-4-phenylpiperazine, also known as EBP, is a chemical compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been studied for its potential applications in the field of pharmacology. EBP has been found to possess various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
科学研究应用
1-(4-ethoxybenzyl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to possess antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse in animal studies.
作用机制
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been shown to interact with other neurotransmitter systems, including the dopaminergic and noradrenergic systems.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-phenylpiperazine has been found to produce a range of biochemical and physiological effects. In animal studies, it has been shown to increase levels of the neurotransmitter serotonin in certain brain regions, which is thought to contribute to its antidepressant and anxiolytic effects. 1-(4-ethoxybenzyl)-4-phenylpiperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
实验室实验的优点和局限性
One advantage of using 1-(4-ethoxybenzyl)-4-phenylpiperazine in lab experiments is that it has been extensively studied and its pharmacological effects are well characterized. This makes it a useful tool for investigating the role of the 5-HT1A receptor and other neurotransmitter systems in various physiological and behavioral processes. However, one limitation of using 1-(4-ethoxybenzyl)-4-phenylpiperazine is that it has relatively low potency compared to other compounds that target the 5-HT1A receptor. This may limit its usefulness in certain experimental paradigms.
未来方向
There are several future directions for research on 1-(4-ethoxybenzyl)-4-phenylpiperazine. One area of interest is the potential use of 1-(4-ethoxybenzyl)-4-phenylpiperazine as a treatment for drug addiction. Further studies are needed to investigate the mechanisms underlying its ability to reduce the reinforcing effects of drugs of abuse. Another area of interest is the development of more potent derivatives of 1-(4-ethoxybenzyl)-4-phenylpiperazine that could be used in experimental paradigms where higher potency is required. Additionally, further studies are needed to investigate the long-term effects of 1-(4-ethoxybenzyl)-4-phenylpiperazine on the brain and behavior, as well as its potential as a therapeutic agent for mood and anxiety disorders.
合成方法
The synthesis of 1-(4-ethoxybenzyl)-4-phenylpiperazine involves the reaction of 4-phenylpiperazine with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields 1-(4-ethoxybenzyl)-4-phenylpiperazine as a white crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-22-19-10-8-17(9-11-19)16-20-12-14-21(15-13-20)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSOIXWJKOJSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Ethoxyphenyl)methyl]-4-phenylpiperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5622305.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5622312.png)
![4-{[(6-cyclopropylpyrimidin-4-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5622314.png)
![2-[(1H-benzimidazol-2-ylthio)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5622324.png)

![8-[(1-methyl-1H-tetrazol-5-yl)thio]-5-nitroquinoline](/img/structure/B5622352.png)
![N-{(3S*,4R*)-1-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5622356.png)
![4-(2-{[1-(2-methyl-6-propylpyrimidin-4-yl)piperidin-4-yl]amino}ethyl)phenol](/img/structure/B5622359.png)
![1,3-dimethyl-5-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5622362.png)

![4-[1-benzyl-5-(1-methylpiperidin-3-yl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5622376.png)

![N,N-dimethyl-2-{2-[1-(1-pyrrolidinylsulfonyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5622398.png)